[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS: 1353953-51-1) is a piperidine-derived compound featuring a methyl group at the 3-position of the piperidine ring and an ethylamino acetic acid substituent. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . Key physicochemical properties include:
- XLogP3: -1.8 (indicating moderate hydrophilicity)
- Hydrogen bond donors/acceptors: 1/4
- Topological polar surface area (TPSA): 60.8 Ų . The compound’s structure combines a rigid piperidine ring with a flexible ethylamino acetic acid side chain, making it suitable for interactions with biological targets such as neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
2-[ethyl-(1-methylpiperidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-5-4-6-11(2)7-9/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJEFXWVZNZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the piperidine derivative with chloroacetic acid or its derivatives under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.
Scientific Research Applications
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid with four analogous compounds:
Key Observations:
Ring Systems: The target compound and (R)-(-)-phenylpiperidin-1-yl-acetic acid share a piperidine core, whereas [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a pyrrolidine ring. The bulky aromatic substituents in the compound from result in higher lipophilicity (XLogP3 = 3.8) compared to the target compound (XLogP3 = -1.8) .
Polarity and Solubility: The target compound’s TPSA (60.8 Ų) is higher than (R)-(-)-phenylpiperidin-1-yl-acetic acid (49.3 Ų), suggesting better solubility in polar solvents. This is attributed to the additional hydrogen-bond acceptor in the ethylamino group . The pyrrolidine analog has a lower TPSA (52.5 Ų), which may improve membrane permeability compared to the piperidine derivatives .
Hydrogen-Bonding Capacity: The benzyl-phenylethyl compound has two donors and five acceptors, enabling stronger interactions with polar targets like enzymes.
Biological Activity
Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid has the molecular formula and a molecular weight of 200.28 g/mol. Its structure features a piperidine ring, which contributes to its interaction with various biological targets. The presence of the ethyl group and the specific stereochemistry enhance its biological activity and pharmacokinetic properties.
The compound primarily acts by interacting with specific receptors and enzymes in the body. Notably, it has been identified as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid promotes increased insulin secretion and reduced glucagon levels, making it a candidate for managing type 2 diabetes mellitus.
Interaction with Neurotransmitter Systems
Research also indicates that this compound may influence neurotransmitter systems by acting as an agonist or antagonist at certain receptor sites, potentially modulating the activity of neurotransmitters involved in mood regulation and cognitive functions.
Antidiabetic Effects
A significant aspect of the biological activity of Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is its antidiabetic properties. Studies have demonstrated its efficacy in enhancing insulin secretion and improving glycemic control in diabetic models. This effect is attributed to its DPP-IV inhibitory action, which is critical for maintaining glucose homeostasis.
Neuroprotective Potential
Emerging evidence suggests that derivatives of this compound may exhibit neuroprotective effects. These effects are hypothesized to arise from its ability to modulate pathways involved in neuronal survival and function, making it a potential candidate for further research in neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Aspects |
|---|---|---|
| Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid | DPP-IV inhibition; neurotransmitter modulation | Ethyl substitution enhances bioactivity |
| (S)-1-Methyl-piperidin-3-carboxylic acid | Similar piperidine structure | Different pharmacological profile |
| 1-Methyl-piperidin-4-ylamino-acetic acid | Varies in nitrogen position | Distinct biological activities |
This table highlights the unique aspects of Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid compared to similar compounds, emphasizing its distinctive pharmacological profile due to structural variations.
Case Studies
Several studies have investigated the biological activity of Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid:
- Antidiabetic Activity : In a study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin secretion and improved insulin sensitivity.
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.
- Pharmacokinetic Studies : Research assessing the pharmacokinetics of Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid indicated favorable absorption profiles and metabolic stability, supporting its candidacy for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
